molecular formula C5H8Cl2N2 B024929 4-(2-Chloroethyl)-1H-pyrazole hydrochloride CAS No. 103433-17-6

4-(2-Chloroethyl)-1H-pyrazole hydrochloride

Cat. No. B024929
M. Wt: 167.03 g/mol
InChI Key: PDBAJMNLLXCMAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-chloroethyl)-1H-pyrazole hydrochloride involves a general two-step method for the synthesis of 4-(alkyl)pyrazoles. Initially, organyl diethylacetals react with the Vilsmeier reagent to produce a mixture of ethoxy- and dimethylamino-acroleins. This mixture then directly reacts with hydrazine monohydrogen chloride to yield the desired (4-substituted)pyrazoles (Reger, Gardinier, Grattan, Smith, & Smith, 2003).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives has been extensively carried out using techniques such as NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. For instance, the molecular structure of certain pyrazole derivatives was elucidated through these methods, revealing the existence of intramolecular hydrogen bonds that contribute to the stability of these compounds (Bonacorso, Martins, Zanatta, Oliveira, Wentz, Hörner, & Bortoluzzi, 1999).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclocondensation and transamination, to yield compounds with specific properties. These reactions are crucial for modifying the pyrazole ring and introducing different substituents that affect the compound's chemical behavior and applications. The reactivity of these compounds can be significantly influenced by the nature of the substituents attached to the pyrazole ring (Sharma, Joshi, Singh, Singh, & Singh, 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility and crystalline structure, are influenced by their molecular structure. For instance, the solubility of these compounds in organic solvents can vary significantly based on the nature of the substituents attached to the pyrazole ring. The solid-state structure of these compounds often features intermolecular hydrogen bonding and π-π interactions, which play a vital role in their crystal packing and stability (Reger et al., 2003).

Scientific Research Applications

  • Inhibition of Alcohol Dehydrogenase : Pyrazole strongly inhibits liver alcohol dehydrogenase, similar to imidazole, by binding to the active-site zinc atom. This inhibition can be significant in understanding alcohol metabolism and designing therapies related to alcohol abuse or toxicity (Eklund et al., 1982).

  • Therapeutic Applications : Derivatives such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have potential therapeutic applications. They are important in biological systems and may lead to new medications or treatments (Viveka et al., 2016).

  • Antioxidant Activity : Novel 3,5-dimethyl-1H-pyrazole derivatives have shown potential antioxidant activity, indicating their use in preventing oxidative stress-related diseases (Karrouchi et al., 2019).

  • Anticancer Therapy : Certain 3-phenyl-1H-pyrazole derivatives are potential small molecular inhibitors for anticancer therapy, offering targeted treatment options against various cancers (Xiaobo Liu et al., 2017).

  • Flexible Synthesis for Functionalized Substituents : Pyrazoles can be synthesized with different functionalized substituents at specific locations, potentially leading to new compounds with varied properties (Grotjahn et al., 2002).

  • Antibacterial and DNA Photocleavage Activity : Silver complexes of certain pyrazole derivatives show significant antibacterial and DNA photocleavage activity, indicating their potential in medicinal chemistry and therapy (Sharma et al., 2020).

  • Optoelectronic Applications : Oligo-pyrazole-based thin films exhibit promising optical properties and low roughness values, making them ideal for various optoelectronic applications (Cetin et al., 2018).

Future Directions

The study and development of pyrazole derivatives is a vibrant field, particularly in medicinal chemistry, where these compounds are often used as building blocks for the synthesis of pharmaceuticals . Future research could explore the potential biological activity of this compound, or use it as a starting point for the synthesis of new compounds.

properties

IUPAC Name

4-(2-chloroethyl)-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c6-2-1-5-3-7-8-4-5;/h3-4H,1-2H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBAJMNLLXCMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597787
Record name 4-(2-Chloroethyl)-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroethyl)-1H-pyrazole hydrochloride

CAS RN

103433-17-6
Record name 4-(2-Chloroethyl)-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroethyl)-1H-pyrazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Rodriguez-Escudero - 2012 - search.proquest.com
Dendritic modification of octanuclear iron complexes of the type [Fe 8 (µ 4-O) 4 (µ-4-Rpz) 12 X 4] has been explored in this work, in order to assess the most feasible synthetic strategies …
Number of citations: 0 search.proquest.com

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